N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
Overview
Description
Scientific Research Applications
Potential Pesticide Properties
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds structurally related to N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide, have been characterized as potential pesticides. Their structures were confirmed through X-ray powder diffraction, showcasing their relevance in agricultural research (Olszewska, Tarasiuk, & Pikus, 2011).
Anticonvulsant Activity
A study on similar compounds, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, reported significant anticonvulsant activity. These compounds, related in structure, were effective in models of seizures, suggesting a potential application in neurological research and treatment (Pękala et al., 2011).
Structural Analysis for Anticancer Activity
The structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to this compound, indicated potential anticancer activity. This was assessed through molecular docking analysis targeting the VEGFr receptor, highlighting its potential application in cancer research (Sharma et al., 2018).
Vibrational Spectroscopy in Antiviral Research
Another related compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, was studied for its antiviral properties using vibrational spectroscopy. The study provided insights into molecular interactions and pharmacokinetic properties, contributing to antiviral research (Jenepha Mary, Pradhan, & James, 2022).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-12-4-5-13(17)14(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHPMDFZPZDJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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